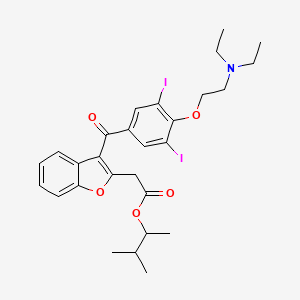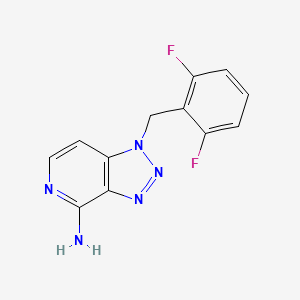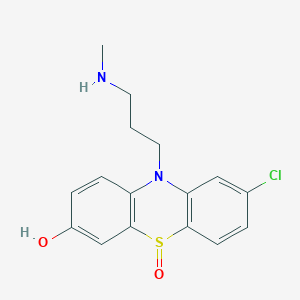
1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuranacetate core, which is known for its diverse biological activities, and is further modified with diiodobenzoyl and diethylaminoethoxy groups, enhancing its chemical reactivity and potential utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and acetic acid derivatives.
Introduction of the Diiodobenzoyl Group: This step involves electrophilic aromatic substitution reactions, where iodine atoms are introduced to the benzoyl group under controlled conditions.
Attachment of the Diethylaminoethoxy Group: This is typically done through nucleophilic substitution reactions, where the diethylaminoethoxy group is introduced to the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) for nucleophilic substitution and bromine (Br₂) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential biological activity also makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: The compound could be used in the development of new materials or as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate likely involves interactions with specific molecular targets, such as enzymes or receptors. The diiodobenzoyl group may facilitate binding to these targets, while the diethylaminoethoxy group could enhance the compound’s solubility and bioavailability. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Benzofuran Derivatives: Compounds like 2-benzofuranacetate and its derivatives share a similar core structure but lack the diiodobenzoyl and diethylaminoethoxy modifications.
Iodobenzoyl Compounds: Compounds containing the diiodobenzoyl group but with different core structures or side chains.
Diethylaminoethoxy Compounds: Molecules featuring the diethylaminoethoxy group but attached to different core structures.
Uniqueness
1,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)-2-benzofuranacetate is unique due to the combination of its benzofuran core with the diiodobenzoyl and diethylaminoethoxy groups. This unique combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.
特性
| 479252-13-6 | |
分子式 |
C28H33I2NO5 |
分子量 |
717.4 g/mol |
IUPAC名 |
3-methylbutan-2-yl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate |
InChI |
InChI=1S/C28H33I2NO5/c1-6-31(7-2)12-13-34-28-21(29)14-19(15-22(28)30)27(33)26-20-10-8-9-11-23(20)36-24(26)16-25(32)35-18(5)17(3)4/h8-11,14-15,17-18H,6-7,12-13,16H2,1-5H3 |
InChIキー |
ZORIZGRHUDJVMP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CC(=O)OC(C)C(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/no-structure.png)



